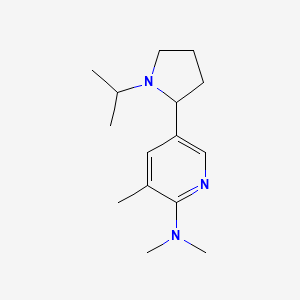![molecular formula C6H8N2O2 B11801562 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol](/img/structure/B11801562.png)
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol is a heterocyclic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . This compound is characterized by a fused ring system consisting of a pyrano and pyrazol moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
The synthesis of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. For instance, aromatic boronic acids can be reacted with suitable precursors using palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like ethanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions under microwave irradiation can yield a range of polysubstituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological properties, including antiproliferative activity . Additionally, this compound is used in the development of new materials and as a reference standard in pharmaceutical testing .
Wirkmechanismus
The mechanism of action of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol can be compared with other similar heterocyclic compounds, such as 2-amino-4,6-dimethylpyrimidine and 2,4,6-trimethylpyridine . These compounds share some structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its fused ring system and the specific reactivity it exhibits under various conditions .
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol |
InChI |
InChI=1S/C6H8N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1,6,9H,2-3H2,(H,7,8) |
InChI-Schlüssel |
MATNBMRNWIRTON-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(CO1)NN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


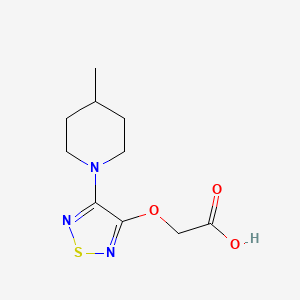
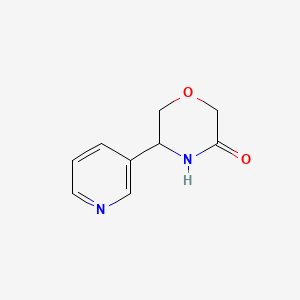

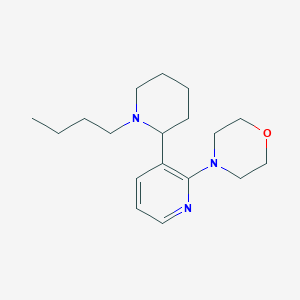
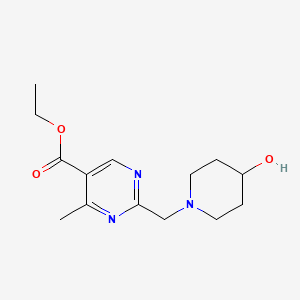
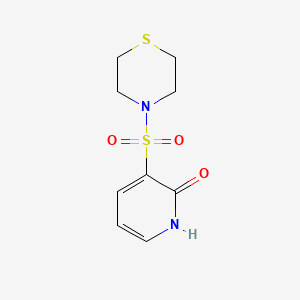
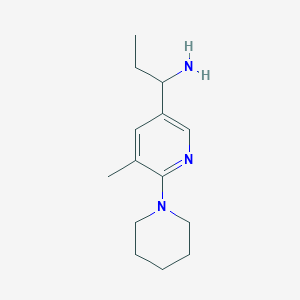

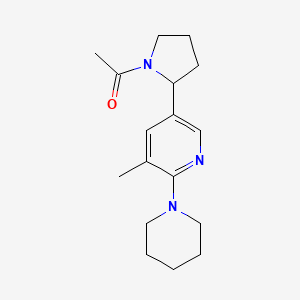
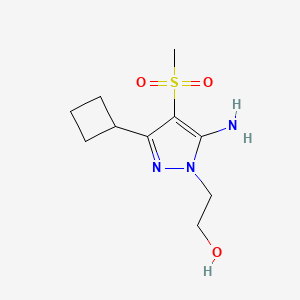
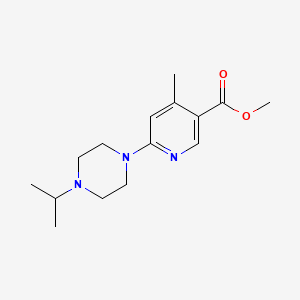
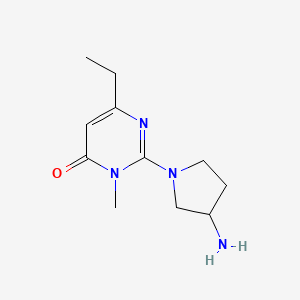
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
